molecular formula C13H11BrO3 B15058689 Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate

Cat. No.: B15058689
M. Wt: 295.13 g/mol
InChI Key: KSIYJEJOVDALSM-UHFFFAOYSA-N
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Description

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate belongs to the class of 5-aryl furan-2-carboxylates, a group of compounds with emerging significance in medicinal chemistry and materials science. These derivatives are characterized by a furan ring substituted at the 5-position with an aromatic group and a methyl ester at the 2-position. The 4-bromo-3-methylphenyl substituent in this compound introduces steric bulk and electron-withdrawing effects, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate

InChI

InChI=1S/C13H11BrO3/c1-8-7-9(3-4-10(8)14)11-5-6-12(17-11)13(15)16-2/h3-7H,1-2H3

InChI Key

KSIYJEJOVDALSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .

Another method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide to form ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate. This intermediate can then be further reacted to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Substituent

The bromine atom at position 4 is a good leaving group, enabling nucleophilic substitution reactions. These reactions are critical for modifying the compound or synthesizing derivatives.

  • Mechanism : The bromine undergoes an SN2 mechanism in polar aprotic solvents (e.g., DMF, DMSO) with nucleophiles such as amines, alcohols, or azides.

  • Key Reagents : Sodium azide (NaN₃), primary amines, or hydroxide ions (OH⁻).

  • Conditions : Heating at elevated temperatures (e.g., 80–100°C) or catalysis by bases (e.g., K₂CO₃).

  • Products : Derivatives with nucleophiles replacing the bromine (e.g., azide, amine, or hydroxyl groups).

Reaction TypeReagents/ConditionsProducts
Azide substitutionNaN₃, DMF, 80°CAzide-substituted furan derivative
Amine substitutionNH₂R,Domain, K₂CO₃, refluxAmine-substituted furan derivative

Ester Hydrolysis

The methyl ester group (-CO₂Me) at position 2 undergoes hydrolysis to form the corresponding carboxylic acid. This reaction is fundamental for synthesizing biologically active derivatives.

  • Mechanism : Acidic or basic hydrolysis cleaves the ester bond, yielding a carboxylic acid.

  • Reagents :

    • Acidic : HCl, H₂O, reflux.

    • Basic : NaOH, H₂O, reflux.

  • Conditions : Elevated temperatures (e.g., 100°C) for 2–4 hours.

  • Products : 5-(4-bromo-3-methylphenyl)furan-2-carboxylic acid.

Reaction TypeReagents/ConditionsProducts
Acidic hydrolysisHCl, H₂O, refluxCarboxylic acid
Basic hydrolysisNaOH, H₂O, refluxCarboxylic acid

Oxidation Reactions

The furan ring and substituents can undergo oxidation under specific conditions, though selectivity depends on the oxidizing agent.

  • Furan Oxidation : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions may oxidize the furan ring, forming derivatives such as diketones or carboxylic acids.

  • Phenyl Group Oxidation : The 3-methylphenyl group may oxidize to form ketones or quinones, depending on the substituent.

Reaction TypeReagents/ConditionsProducts
Furan oxidationKMnO₄, H+Oxidized furan derivatives
Phenyl oxidationCrO₃, H₂SO₄Ketone/quinone derivatives

Biological Activity and Reaction Implications

While not a direct chemical reaction, the compound’s reactivity informs its biological applications. For example:

  • Antimicrobial Activity : Derivatives with azide or amine substituents (from nucleophilic substitution) may interact with bacterial targets .

  • Enzyme Inhibition : Oxidized derivatives could act as competitive inhibitors of enzymes like alkaline phosphatase, as observed in analogous compounds .

Biological ActivityObserved in Analogous CompoundsKey Findings
AntimicrobialPyrazine derivatives MIC values as low as 6.25 μg/mL
Enzyme InhibitionPyrazine carboxamides Competitive inhibition (e.g., alkaline phosphatase)

Synthetic Utility

The compound serves as a versatile precursor for synthesizing complex molecules through multi-step reactions. For example:

  • Cross-Coupling : The bromine atom enables Suzuki–Miyaura coupling to introduce aryl or alkenyl groups .

  • Esterification : The carboxylic acid (from hydrolysis) can be re-esterified with other alcohols.

Challenges and Considerations

  • Regioselectivity : Oxidation of the furan ring requires controlled conditions to avoid over-oxidation.

  • Stability : The bromine substituent may reduce stability under harsh reaction conditions.

  • Scale-Up : Industrial production would require optimized conditions (e.g., continuous flow systems) to maintain yield and purity.

Scientific Research Applications

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The furan ring and the bromine substituent play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the phenyl ring and furan moiety significantly impact molecular properties:

  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (): The 2-fluoro and 4-nitro groups are strong electron-withdrawing substituents, inducing polarization and enhancing stacking interactions in the crystal lattice. In contrast, the 4-bromo-3-methylphenyl group in the target compound combines a halogen (bromo) with a methyl group, balancing electron withdrawal and steric hindrance.
  • NMR studies show that substituent positioning (e.g., para vs. meta) alters chemical shifts, suggesting that the 3-methyl group in the target compound may shield adjacent protons or carbons .
Table 1: Substituent Effects on Key Properties
Compound Substituents on Phenyl Ring Key Properties
Target Compound 4-Bromo-3-methyl Moderate steric hindrance; mixed electronic effects
Methyl 5-(2-fluoro-4-nitrophenyl) derivative 2-Fluoro, 4-nitro Strong electron withdrawal; enhanced π-stacking
Compound 1 () 4-Hydroxy-2-methoxy-6-methyl High polarity; hydrogen-bonding capacity

Physicochemical and Spectroscopic Properties

  • Solubility : The fluorinated nitro derivative () exhibits good solubility in organic solvents due to nitro group polarity, whereas the target compound’s bromo-methyl group may enhance lipophilicity.
  • NMR Spectroscopy : In the fluorinated analogue (), a large $ J_{C-F} $ coupling (13.1 Hz) between C3 and F1 was observed due to spatial proximity (2.87 Å). The target compound’s bromo group, being bulkier, may cause distinct anisotropic effects in $ ^1H $- and $ ^{13}C $-NMR spectra .

Crystallographic and Conformational Analysis

  • Crystal Packing : The fluorinated nitro derivative () predominantly exhibits π-stacking with minimal hydrogen bonding. In contrast, compounds with hydroxy groups () form extensive hydrogen-bonded networks. The bromo and methyl groups in the target compound may promote van der Waals interactions or halogen bonding .
  • Conformational Stability : Geometry optimization studies () show that crystallographic conformations often align with the most stable solution-state structures. The target compound’s 3-methyl group may restrict rotation around the aryl-furan bond, favoring a planar conformation .

Biological Activity

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate is an organic compound with a furan ring and a carboxylate functional group, characterized by its unique structural features that contribute to its biological activity. This article provides a detailed examination of its biological properties, focusing on antimicrobial activity, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound has the molecular formula C15_{15}H14_{14}BrO2_2 and a molecular weight of approximately 295.13 g/mol. The presence of a bromo-substituted aromatic ring enhances its reactivity, while the methyl group at the 3-position of the phenyl ring contributes to its distinct properties. The following table summarizes key structural features:

Feature Description
Molecular Formula C15_{15}H14_{14}BrO2_2
Molecular Weight 295.13 g/mol
Functional Groups Furan, Carboxylate, Bromo-substituted Phenyl

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's potential efficacy can be attributed to its structural characteristics, which may enhance interactions with microbial targets.

  • Antibacterial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it showed effective inhibition against E. coli, with minimum inhibitory concentration (MIC) values reported at 0.0195 mg/mL . Other studies have highlighted its effectiveness against Bacillus mycoides and Candida albicans, indicating broad-spectrum antimicrobial potential .
  • Antifungal Activity : In addition to antibacterial effects, the compound also exhibited antifungal properties against strains such as C. albicans. The MIC values varied significantly depending on the specific strain tested, suggesting a need for further investigation into its antifungal mechanisms .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications in substituents on the aromatic ring can significantly impact biological efficacy.

  • Bromine Substitution : The presence of the bromo group is believed to enhance the compound's reactivity and interaction with biological targets, potentially increasing its antimicrobial potency compared to non-brominated analogs.
  • Methyl Group Positioning : Variations in the position of the methyl group on the phenyl ring have been studied to determine their effects on functional selectivity and potency in various assays . For instance, moving the methyl group from ortho to meta positions has been associated with changes in biological activity profiles.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity : A comprehensive evaluation of synthesized furan derivatives revealed that compounds with similar structural motifs exhibited varying levels of antimicrobial activity. The study highlighted that structural modifications could lead to enhanced or diminished efficacy against specific pathogens .
  • Evaluation Against XDR Bacteria : In another study focusing on extensively drug-resistant Salmonella Typhi, derivatives of related compounds were synthesized and tested for their antibacterial properties, showcasing promising results that warrant further exploration into their mechanisms of action .

Q & A

Q. What synthetic routes are established for Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a brominated aryl precursor with a furan carboxylate ester. For example, a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst could link the bromophenyl moiety to the furan ring. Optimization includes:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
  • Solvent and temperature : Use anhydrous DMF or THF under reflux (80–100°C) to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity .
    Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (%)
CouplingPd(PPh₃)₄, K₂CO₃, DMF, 90°C65–7590
PurificationHexane/EtOAc (3:1)95+

Q. How is structural elucidation performed for this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., bromine-induced deshielding at C4 of the phenyl ring; furan carboxylate protons at δ 6.3–7.2 ppm) .
  • IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and furan ring (C-O-C ~1250 cm⁻¹).
  • X-ray crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualization . Hydrogen bonding networks (e.g., C–H···O interactions) should be analyzed to validate packing stability .

Advanced Research Questions

Q. How do bromine and methyl substituents influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Electron-withdrawing bromine : Increases electrophilicity of the phenyl ring, directing further substitutions (e.g., nucleophilic aromatic substitution at the para position).
  • Methyl group : Steric hindrance may limit rotational freedom, affecting conformational stability. Computational tools (DFT calculations) can model charge distribution and frontier molecular orbitals to predict reactivity .
  • Experimental validation : Perform Hammett studies using derivatives with varying substituents to correlate σ values with reaction rates .

Q. How can biological activity assays be designed for this compound?

  • Methodological Answer :
  • Structural analogs : Compare with Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate, which shows antimicrobial activity .
  • Assay design :
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., K-562 leukemia) at 10–100 μM concentrations.
  • Antimicrobial : Disk diffusion against Candida albicans or Xanthomonas axonopodis .
  • Mechanistic studies : Use fluorescence microscopy to assess apoptosis induction or ROS generation .

Q. How should contradictions between analytical data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Cross-validation : Repeat experiments under standardized conditions (e.g., crystallize from multiple solvents to check for polymorphism).
  • Software tools : Employ PLATON in SHELXL to check for missed symmetry or twinning in crystallographic data .
  • Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility that X-ray static structures may miss .

Q. How can computational tools predict supramolecular interactions in crystals?

  • Methodological Answer :
  • Hydrogen bonding analysis : Use Mercury (CCDC) to map graph sets (e.g., R₂²(8) motifs) and identify dominant interactions .
  • Packing energy calculations : Employ PIXEL (in CLP) to quantify intermolecular forces and compare with analogous brominated furans .
  • Table 2 : Example Hydrogen Bond Parameters
Donor–AcceptorDistance (Å)Angle (°)Graph Set
C–H···O2.85145R₂²(8)

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